Ethyl 8-(2,6-difluorophenyl)-8-oxooctanoate
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Overview
Description
Synthesis Analysis
While specific synthesis methods for “Ethyl 8-(2,6-difluorophenyl)-8-oxooctanoate” are not available, related compounds have been synthesized through various methods. For instance, the synthesis of a novel ortho-fluoroazobenzene, methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate, has been described .Scientific Research Applications
Chemical Structure and Properties
- A study on the crystal structure of a derivative, ethyl 5-(2,6-dimethylphenyl)-2-methyl-3-oxa-4,8,9-triazatricyclo[5.3.0.0 2,6 ]deca-4,9-diene-8-carboxylate, explored its complex chemical structure, emphasizing the importance of understanding molecular configurations in scientific research (Gelli et al., 1994).
Biocatalysis and Enzymatic Processes
- Research has shown that ethyl 2-hydroxy-3-oxooctanoate, a related compound, can be transformed through biocatalysis, demonstrating the potential of using similar compounds in chemoenzymatic synthesis and green chemistry (Fadnavis et al., 1999).
Materials Science and Laser Technology
- Ethyl 3,4-diethyl-5-methyl-pyrrole-2-carboxylate, a similar compound, has been used in the development of laser-active cyanopyrromethene–BF2 complexes, showcasing applications in materials science and technology (Sathyamoorthi et al., 1994).
Synthetic Organic Chemistry
- A study on the synthesis of (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol from a related ketone highlights the importance of ethyl 8-(2,6-difluorophenyl)-8-oxooctanoate in synthetic organic chemistry and pharmaceutical intermediate production (Guo et al., 2017).
Future Directions
Biocatalysis, using enzymes for organic synthesis, has emerged as a powerful tool for the synthesis of active pharmaceutical ingredients (APIs). This field of research has benefited from the invention of multiple difluoromethylation reagents . This could potentially be a future direction for the synthesis of complex organic molecules like “Ethyl 8-(2,6-difluorophenyl)-8-oxooctanoate”.
properties
IUPAC Name |
ethyl 8-(2,6-difluorophenyl)-8-oxooctanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20F2O3/c1-2-21-15(20)11-6-4-3-5-10-14(19)16-12(17)8-7-9-13(16)18/h7-9H,2-6,10-11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNBAZILRQDACTK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCCC(=O)C1=C(C=CC=C1F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70645629 |
Source
|
Record name | Ethyl 8-(2,6-difluorophenyl)-8-oxooctanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70645629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 8-(2,6-difluorophenyl)-8-oxooctanoate | |
CAS RN |
898753-30-5 |
Source
|
Record name | Ethyl 2,6-difluoro-η-oxobenzeneoctanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898753-30-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 8-(2,6-difluorophenyl)-8-oxooctanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70645629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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